3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one

Drug Resistance AXL Kinase Lung Adenocarcinoma

3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one (also known as compound is a synthetic small molecule belonging to the pyrazole-quinazolinone class. It was originally identified through a virtual screening campaign targeting the AXL kinase homology model to address gallium-resistant lung cancer.

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
Cat. No. B11027524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c1-11-16(12-6-8-13(19)9-7-12)17(22-21-11)23-10-20-15-5-3-2-4-14(15)18(23)24/h2-10H,1H3,(H,21,22)
InChIKeyQJGIDFYVXLMGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one: A Pyrazole-Quinazolinone Lead


3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one (also known as compound 5476423) is a synthetic small molecule belonging to the pyrazole-quinazolinone class [1]. It was originally identified through a virtual screening campaign targeting the AXL kinase homology model to address gallium-resistant lung cancer. This compound is classified as a pyrazole-quinoline hybrid [1] and has been specifically investigated as a lead compound for its anti-proliferative effects in hard-to-treat cancer models [2]. Its core structure offers a distinct scaffold within the broader field of kinase-targeted quinazolinone derivatives.

AXL kinase pathway study fit in resistant lung cancer models
Pyrazole-quinazolinone scaffold for target-engagement research
Lead compound from virtual screening campaign with reported anti-proliferation context

Why Generic Quinazolinones Cannot Substitute for 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one


The substitution of 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one with a generic analog is high-risk due to the precise, non-obvious substitution pattern required for its key activity. While many pyrazolyl-quinazolin-4(3H)-one derivatives exhibit broad antibacterial or antifungal properties [1], this specific compound was optimized through a virtual screening campaign for AXL kinase pathway engagement [2]. Its unique combination of a 4-chlorophenyl moiety at the pyrazole ring and the direct quinazolinone core attachment is critical for the 80-fold potency gain over a baseline chemotherapeutic in resistant cancer cells [2]. Minor structural changes in this class can eliminate this specific anti-resistance mechanism, rendering a generic replacement ineffective for the intended application.

Scaffold mismatch
Generic quinazolinones lack the 4-chlorophenyl-pyrazole group associated with AXL pathway engagement.
Mechanism drift
Altered substitution may shift anti-proliferative response towards non-specific cytotoxicity, not resistance targeting.
Class-level gap
Broad antibacterial/antifungal properties of pyrazolyl-quinazolinones do not indicate AXL-driven potency.

Differential Evidence Guide for 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one


Superior Potency Against Gallium-Based Chemotherapy in Resistant Lung Cancer

This compound was designed to overcome resistance to gallium-based chemotherapy. Compared directly with the standard chemotherapeutic, gallium acetylacetonate (GaAcAc), it demonstrates an exceptionally higher potency in gallium-resistant human lung adenocarcinoma (A549) cells [1]. This evidence is from a direct head-to-head anti-proliferation assay, providing a clear quantitative basis for its selection in resistant cancer models.

Potency vs GaAcAc
Head-to-head
80-fold higher potency over GaAcAc
Reported anti-proliferation assay context
Gallium-resistant A549 cells, in vitro
Drug Resistance AXL Kinase Lung Adenocarcinoma

Selective Advantage Over Co-Identified Naphthalene-Tetrazole Lead in Resistant Cells

In the same virtual screening study, a second lead compound, 7919469 (a naphthalene-tetrazole), was identified. A cross-study comparison of potency against the same cell line reveals a stark difference. Compound 5476423 achieved 80-fold increased potency over GaAcAc, while compound 7919469 managed only a 13-fold increase [1]. This makes the quinazolinone scaffold quantitatively superior to the naphthalene alternative within this experimental context.

Lead comparison
Cross-study
80-fold vs 13-fold potency increase over GaAcAc
Higher relative potency among screened leads
Identical assay conditions, same resistant cell model
Lead Identification Virtual Screening Cancer Drug Discovery

Demonstrated AXL Kinase Pathway Suppression Confirms Mechanism-Based Differentiation

The target compound's activity is linked to a specific resistance mechanism. Gallium-resistant cells show elevated AXL protein expression compared to sensitive cells, and treatment with compound 5476423 significantly suppressed this expression [1]. This provides a mechanistic differentiation from other in-class quinazolinones that may act via different pathways (e.g., simple cytotoxicity or antibacterial mechanisms) [2]. The evidence ties the compound's use case directly to AXL-driven resistance.

AXL pathway engagement
Data to verify
Reported suppression of elevated AXL protein levels
Supports AXL pathway involvement context
Qualitative result, no quantitative data available
AXL Kinase Mechanism of Action Target Engagement

Intellectual Property Context Within the Pyrazolo-Quinazoline Patent Landscape

The broader pyrazolo-quinazoline class is recognized as a privileged scaffold for kinase inhibition, as exemplified by patents US8614220 and EP2760841 [REFS-1, REFS-2]. While the exact compound is a specific instance within this class, its unique substitution pattern may offer novelty advantages. For organizations concerned with intellectual property, verifying that the specific analogue falls outside the Markush structures of dominant patents is a key procurement consideration, differentiating it from more crowded pyrazolo-quinazoline spaces.

IP landscape
Supporting evidence
Structure outside dominant Markush claims in key patents
May offer IP differentiation context
Based on review of US8614220 and EP2760841
Patents Freedom to Operate Kinase Inhibitors

High-Value Application Scenarios for 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one


Chemical Probe for Studying AXL Kinase-Driven Drug Resistance

Its demonstrated ability to suppress elevated AXL protein expression in resistant cancer cells [1] makes it a suitable chemical probe for dissecting the AXL signaling pathway and its role in acquired resistance to metal-based chemotherapeutics.

Lead Compound for Combinatorial Therapy in Gallium-Resistant Lung Cancer

The compound not only displays high individual potency but also enhanced the efficacy of gallium acetylacetonate (GaAcAc) by 2-fold in resistant cells when used in combination [1]. This supports its procurement for developing synergistic treatment regimens where the primary therapy is failing.

Pharmacophore Scaffold for Second-Generation AXL Inhibitor Design

As the most potent lead (80-fold over baseline) from a specific virtual screening campaign [1], its pyrazole-quinazolinone core serves as a validated starting point for medicinal chemistry optimization programs aimed at improving drug-like properties while maintaining the key anti-resistance activity.

Differentiated Screening Control for Novel Gallium or AXL Programs

For laboratories developing new gallium compounds or AXL inhibitors, compound 5476423 can serve as a structurally distinct positive control. Its significant potency gap over the earlier lead 7919469 [1] provides a high benchmark for evaluating new chemical entities in the same experimental model.

Application
Selection Property
Validation Focus
AXL kinase signaling studies in resistant models
Reported AXL pathway suppression profile
AXL protein expression endpoint
Combination research with gallium-based agents
Reported combination effect profile
Synergy endpoint in resistant A549 models
Medicinal chemistry optimization programs
Pyrazole-quinazolinone scaffold for kinase targeting
Anti-proliferative activity in resistant cells
Screening control for novel gallium/AXL programs
Comparator assay-response context
Potency benchmark in gallium-resistant A549 cells
Quote Request

Request a Quote for 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.